Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16533411
InChI: InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)
SMILES:
Molecular Formula: C18H39N2O9P
Molecular Weight: 458.5 g/mol

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt

CAS No.:

Cat. No.: VC16533411

Molecular Formula: C18H39N2O9P

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt -

Specification

Molecular Formula C18H39N2O9P
Molecular Weight 458.5 g/mol
IUPAC Name cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Standard InChI InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)
Standard InChI Key YBPDNWXTAIIEAM-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identification

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is systematically identified by its CAS registry number (51306-17-3) and molecular formula C18H39N2O9P\text{C}_{18}\text{H}_{39}\text{N}_{2}\text{O}_{9}\text{P} . The compound consists of two monocyclohexylammonium cations counterbalancing the phosphate group of alpha-D-mannose 1-phosphate. This structural configuration ensures solubility and stability under controlled conditions, making it suitable for experimental use .

Table 1: Key Chemical Properties

PropertySpecification
CAS Number51306-17-3
Molecular FormulaC18H39N2O9P\text{C}_{18}\text{H}_{39}\text{N}_{2}\text{O}_{9}\text{P}
Molecular Weight458.5 g/mol
Storage Temperature−20°C
Purity Specification≥98%

Structural Analysis

The parent compound, alpha-D-mannose 1-phosphate, features a phosphorylated mannose ring with hydroxyl groups at positions 2, 3, 4, and 6. The di(monocyclohexylammonium) salt form introduces two cyclohexylamine moieties, which protonate the phosphate group’s oxygen atoms. This modification enhances crystalline stability and reduces hygroscopicity compared to the free acid form . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the stereochemistry and salt stoichiometry, critical for reproducibility in biochemical assays .

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis begins with the phosphorylation of alpha-D-mannose using phosphorus oxychloride or related agents under anhydrous conditions. Subsequent neutralization with cyclohexylamine yields the di(monocyclohexylammonium) salt . Key parameters include:

  • Temperature: Maintained at 0–5°C during phosphorylation to prevent side reactions.

  • pH: Adjusted to 7.0–7.5 during salt formation to ensure complete protonation.

  • Solvent System: Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates high yields (>85%).

Purification via recrystallization or column chromatography achieves ≥98% purity, as verified by high-performance liquid chromatography (HPLC) .

Industrial and Laboratory Scalability

While laboratory-scale synthesis is well-established, industrial production requires stringent control over reaction kinetics and byproduct removal. Advances in continuous flow chemistry have improved scalability, reducing solvent waste and energy consumption .

Biochemical Significance and Mechanisms of Action

Role in Glycosylation Pathways

Alpha-D-mannose 1-phosphate is a central intermediate in N-linked glycosylation, where it contributes to the biosynthesis of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum . The di(monocyclohexylammonium) salt form stabilizes the phosphate group, enabling in vitro studies of glycosyltransferase enzymes and glycan remodeling.

Lectin-Mediated Cellular Uptake

This compound enhances the uptake of carbohydrate-coated liposomes by dendritic cells and macrophages via C-type lectin receptors (e.g., DC-SIGN, MGL) . Binding triggers receptor clustering and endocytosis, a mechanism exploited in vaccine adjuvants and targeted cancer therapies.

Table 2: Biochemical Interactions

Receptor TypeFunctionExperimental Model
C-Type LectinsMediate endocytosisIn vitro macrophage assays
Mannose-6-PhosphateLysosomal enzyme targetingCell-free enzymatic assays
Hazard CodeRisk StatementPrecautionary Action
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationEmploy fume hoods

Future Directions and Concluding Remarks

Knowledge Gaps and Emerging Opportunities

While in vitro studies dominate current research, in vivo pharmacokinetic profiling remains limited. Future work should address:

  • Biodistribution Studies: Tracking radiolabeled compounds in animal models.

  • Comparative Efficacy: Benchmarking against other mannose derivatives (e.g., mannose-6-phosphate).

  • Toxicology Profiles: Chronic exposure effects in non-rodent species.

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